molecular formula C12H13NO B12113515 3-(Benzylamino)cyclopent-2-en-1-one CAS No. 149221-40-9

3-(Benzylamino)cyclopent-2-en-1-one

Katalognummer: B12113515
CAS-Nummer: 149221-40-9
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: NPBZVNCHUSDMNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C12H13NO. It is a derivative of cyclopentenone, featuring a phenylmethylamino group attached to the cyclopentenone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- typically involves the reaction of cyclopentenone with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high reproducibility and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone oxides, while reduction can produce cyclopentanol derivatives. Substitution reactions can result in a variety of functionalized cyclopentenone derivatives .

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

149221-40-9

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

3-(benzylamino)cyclopent-2-en-1-one

InChI

InChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2

InChI-Schlüssel

NPBZVNCHUSDMNG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C=C1NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.